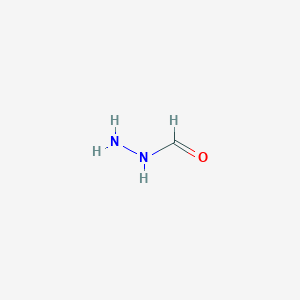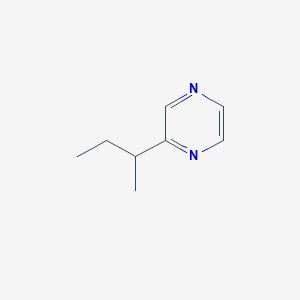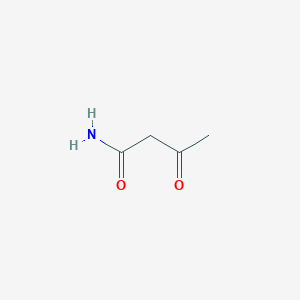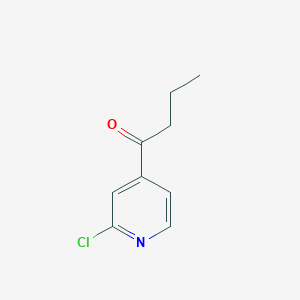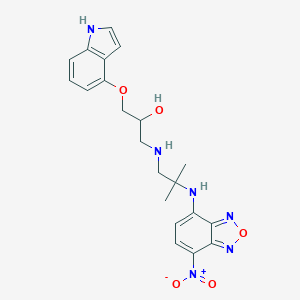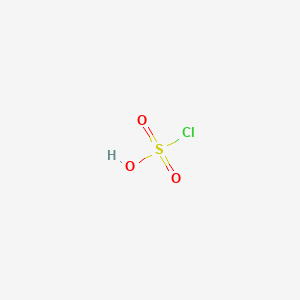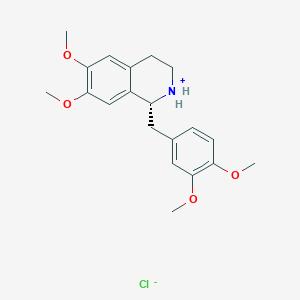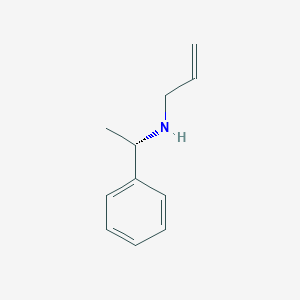
(S)-N-allyl-alpha-methylbenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-allyl-alpha-methylbenzylamine, also known as NAMBA, is a chiral amine that has been widely used in scientific research. It is a versatile compound that can be used for the synthesis of various organic molecules. NAMBA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of (S)-N-allyl-alpha-methylbenzylamine is not fully understood, but it is believed to act as a neurotransmitter or neuromodulator in the central nervous system. (S)-N-allyl-alpha-methylbenzylamine has been found to bind to various receptors such as the sigma-1 receptor, the NMDA receptor, and the dopamine transporter. It has also been found to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
(S)-N-allyl-alpha-methylbenzylamine has been found to exhibit various biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and antidepressant effects in animal models. (S)-N-allyl-alpha-methylbenzylamine has also been found to modulate the immune system, with potential applications in the treatment of autoimmune diseases. In addition, (S)-N-allyl-alpha-methylbenzylamine has been found to have antitumor activity, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (S)-N-allyl-alpha-methylbenzylamine in lab experiments is its versatility. It can be used for the synthesis of various organic molecules, making it a valuable tool in drug discovery and development. (S)-N-allyl-alpha-methylbenzylamine is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using (S)-N-allyl-alpha-methylbenzylamine is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research involving (S)-N-allyl-alpha-methylbenzylamine. One area of interest is the development of new drugs for the treatment of various diseases. (S)-N-allyl-alpha-methylbenzylamine has been found to exhibit activity against various targets, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is the development of new synthetic methods for the preparation of (S)-N-allyl-alpha-methylbenzylamine and related compounds. New synthetic methods could lead to more efficient and cost-effective production of these compounds, making them more accessible to researchers. Finally, further research is needed to fully understand the mechanism of action of (S)-N-allyl-alpha-methylbenzylamine and its potential applications in medicine and other fields.
Synthesemethoden
The synthesis of (S)-N-allyl-alpha-methylbenzylamine involves the reaction of (S)-alpha-methylbenzylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of (S)-N-allyl-alpha-methylbenzylamine as the major product. The product can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(S)-N-allyl-alpha-methylbenzylamine has been used in scientific research for various applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in transition metal catalysis, and as a building block in the synthesis of biologically active compounds. (S)-N-allyl-alpha-methylbenzylamine has also been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
115914-08-4 |
|---|---|
Produktname |
(S)-N-allyl-alpha-methylbenzylamine |
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
N-[(1S)-1-phenylethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m0/s1 |
InChI-Schlüssel |
GGNXWCWCESEPFK-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NCC=C |
SMILES |
CC(C1=CC=CC=C1)NCC=C |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCC=C |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



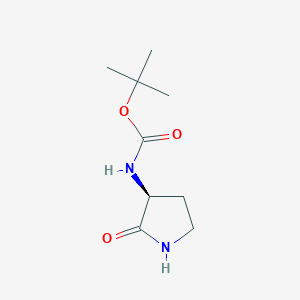


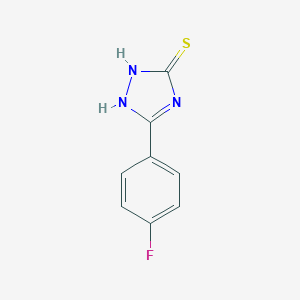
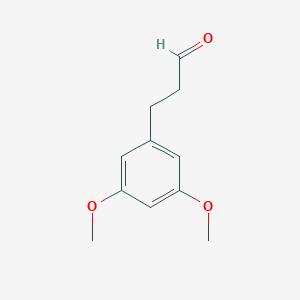

![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
